molecular formula C22H40O4 B12637929 Dibutyl 4-(4-methylpentyl)cyclohexane-1,2-dicarboxylate CAS No. 919353-72-3

Dibutyl 4-(4-methylpentyl)cyclohexane-1,2-dicarboxylate

Cat. No.: B12637929
CAS No.: 919353-72-3
M. Wt: 368.5 g/mol
InChI Key: RSDVDBKZUJPOAH-UHFFFAOYSA-N
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Description

Dibutyl 4-(4-methylpentyl)cyclohexane-1,2-dicarboxylate is a chemical compound known for its unique structure and properties. It is a type of ester, characterized by the presence of a cyclohexane ring substituted with a 4-(4-methylpentyl) group and two carboxylate groups. This compound is used in various industrial applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dibutyl 4-(4-methylpentyl)cyclohexane-1,2-dicarboxylate typically involves the esterification of 4-(4-methylpentyl)cyclohexane-1,2-dicarboxylic acid with butanol. The reaction is usually catalyzed by an acid, such as sulfuric acid, and conducted under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The process includes the purification of the final product through distillation or crystallization to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

Dibutyl 4-(4-methylpentyl)cyclohexane-1,2-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester groups into alcohols.

    Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be employed under basic conditions.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted cyclohexane derivatives.

Scientific Research Applications

Dibutyl 4-(4-methylpentyl)cyclohexane-1,2-dicarboxylate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Investigated for its potential effects on biological systems, including enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, particularly in drug development.

    Industry: Utilized in the production of polymers, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of dibutyl 4-(4-methylpentyl)cyclohexane-1,2-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester groups can undergo hydrolysis, releasing the corresponding alcohols and acids, which can then participate in various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Dibutyl phthalate: Another ester with similar applications but different structural properties.

    Diethylhexyl phthalate: Known for its use as a plasticizer, with a different alkyl chain length.

    Dibutyl adipate: Similar ester functionality but with a different dicarboxylic acid backbone.

Uniqueness

Dibutyl 4-(4-methylpentyl)cyclohexane-1,2-dicarboxylate is unique due to its specific cyclohexane ring structure and the presence of the 4-(4-methylpentyl) group, which imparts distinct physical and chemical properties compared to other esters.

Properties

CAS No.

919353-72-3

Molecular Formula

C22H40O4

Molecular Weight

368.5 g/mol

IUPAC Name

dibutyl 4-(4-methylpentyl)cyclohexane-1,2-dicarboxylate

InChI

InChI=1S/C22H40O4/c1-5-7-14-25-21(23)19-13-12-18(11-9-10-17(3)4)16-20(19)22(24)26-15-8-6-2/h17-20H,5-16H2,1-4H3

InChI Key

RSDVDBKZUJPOAH-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1CCC(CC1C(=O)OCCCC)CCCC(C)C

Origin of Product

United States

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